molecular formula C6H7N3O2 B1315105 Ethyl 1,2,4-triazine-3-carboxylate CAS No. 6498-02-8

Ethyl 1,2,4-triazine-3-carboxylate

Cat. No. B1315105
Key on ui cas rn: 6498-02-8
M. Wt: 153.14 g/mol
InChI Key: BSPOWIFCNQWLIQ-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

Ethyl 1,2,4-triazine-3-carboxylate (7 g, 45.8 mmol), cyclopentanone (4.9 mL, 55.0 mmol), and pyrrolidine (4.6 mL, 55.0 mmol) in toluene (100 mL) were heated to reflux for 12 h. The mixture was purified by column on silica gel chromatography (PE/EtOAc=5:1) to give the title compound (2.02 g, 25%) as a brown oil. LCMS: 192 (M+1)+
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][N:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])N=1.[C:12]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13]1.N1CCCC1>C1(C)C=CC=CC=1>[C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:13]2[CH2:14][CH2:15][CH2:16][C:12]=2[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1=NC(=NC=C1)C(=O)OCC
Name
Quantity
4.9 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
4.6 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was purified by column on silica gel chromatography (PE/EtOAc=5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=C1CCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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